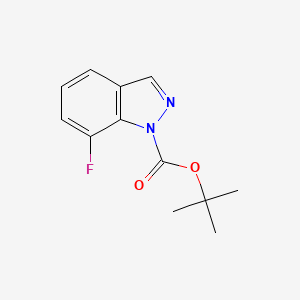

1-Boc-7-fluoro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 7-fluoroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCONSWGCHISOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2F)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Boc-7-fluoro-1H-indazole synthesis from 2,3-difluorobenzoic acid

An In-Depth Technical Guide to the Synthesis of 1-Boc-7-fluoro-1H-indazole from 2,3-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for this compound, a valuable building block in medicinal chemistry, starting from commercially available 2,3-difluorobenzoic acid. The synthesis involves a four-step sequence: reduction of the carboxylic acid, oxidation to the aldehyde, cyclization to form the indazole core, and subsequent N-protection.

Overall Synthetic Pathway

The synthesis of this compound from 2,3-difluorobenzoic acid can be achieved through the following four-step sequence.

Figure 1: Overall synthetic workflow from 2,3-difluorobenzoic acid.

Experimental Protocols

Step 1: Reduction of 2,3-Difluorobenzoic Acid to 2,3-Difluorobenzyl Alcohol

This step involves the reduction of the carboxylic acid to a primary alcohol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄).

Experimental Protocol (Representative):

-

To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2,3-difluorobenzoic acid (1.0 eq.) in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while maintaining the temperature at 0 °C.

-

The resulting mixture is stirred for 30 minutes, and the solid is removed by filtration and washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,3-difluorobenzyl alcohol, which can be purified by flash column chromatography if necessary.

Step 2: Oxidation of 2,3-Difluorobenzyl Alcohol to 2,3-Difluorobenzaldehyde

The primary alcohol is oxidized to the corresponding aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) is suitable for this transformation to avoid over-oxidation to the carboxylic acid.

Experimental Protocol (Representative):

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (DCM), a solution of 2,3-difluorobenzyl alcohol (1.0 eq.) in anhydrous DCM is added in one portion.

-

The reaction mixture is stirred at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

-

The mixture is then diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to afford 2,3-difluorobenzaldehyde. The crude product can be purified by flash column chromatography.

Step 3: Synthesis of 7-Fluoro-1H-indazole from 2,3-Difluorobenzaldehyde

The indazole ring is formed through a cyclization reaction between the aldehyde and hydrazine.

Experimental Protocol:

-

To 2,3-difluorobenzaldehyde (1.85 g), add hydrazine monohydrate (3 ml).[1]

-

The reaction mixture is heated with stirring at 180°C for 10 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.[1]

-

The product is extracted by adding ethyl acetate and water to separate the organic layer.[1]

-

The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.[1]

-

The crude product is purified by silica gel column chromatography using chloroform/acetone as the eluent to afford 7-fluoro-1H-indazole.[1] The structure of the product can be confirmed by ¹H-NMR (CD₃OD, 400 MHz): δ 7.08-7.12 (m, 2H), 7.56-7.59 (m, 1H), 8.10 (d, J = 3.4 Hz, 1H).[1]

Step 4: N-Boc Protection of 7-Fluoro-1H-indazole

The final step is the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).

Figure 2: N-Boc protection of 7-fluoro-1H-indazole.

Experimental Protocol:

-

Dissolve 7-fluoro-1H-indazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]

-

Add triethylamine (TEA) (1.1 eq.) to the solution and stir for 5 minutes at room temperature.[2]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise to the stirred solution.[2] For less nucleophilic substrates, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[2]

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction Name | Starting Material | Product | Key Reagents | Yield (%) |

| 1 | Reduction | 2,3-Difluorobenzoic Acid | 2,3-Difluorobenzyl Alcohol | LiAlH₄ | ~90 (Estimated) |

| 2 | Oxidation | 2,3-Difluorobenzyl Alcohol | 2,3-Difluorobenzaldehyde | PCC | ~85 (Estimated) |

| 3 | Cyclization | 2,3-Difluorobenzaldehyde | 7-Fluoro-1H-indazole | Hydrazine monohydrate | 45[1] |

| 4 | N-Boc Protection | 7-Fluoro-1H-indazole | This compound | (Boc)₂O, TEA | >90 (Estimated) |

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-7-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-7-fluoro-1H-indazole is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules for drug discovery. The presence of the fluorine atom and the Boc-protecting group significantly influences its physicochemical properties, which in turn affect its reactivity, solubility, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic route and the biological context of its parent scaffold.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug discovery, influencing everything from its formulation to its ADME (absorption, distribution, metabolism, and excretion) profile. While experimental data for this compound is not extensively published, the following tables summarize the available and predicted data.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃FN₂O₂ | [1] |

| Molecular Weight | 236.24 g/mol | [1] |

| CAS Number | 1305320-59-5 | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

Predicted Physicochemical Data

Quantitative structure-property relationship (QSPR) models are valuable for estimating properties of novel compounds. The data in the following table is derived from computational predictions for the parent compound, 7-fluoro-1H-indazole, and provides an estimate for the Boc-protected derivative. The Boc group generally increases lipophilicity and may affect other properties.

| Property | Predicted Value (for 7-fluoro-1H-indazole) | Predicted Value (for this compound) |

| Melting Point (°C) | ~120 (for 7-fluoro-1H-indazole) | Likely lower than parent due to Boc group |

| Boiling Point (°C at 760 mmHg) | 274.9 | Higher than parent due to increased MW |

| logP | ~1.7-2.3 | Expected to be higher than parent |

| Aqueous Solubility | Low | Expected to be lower than parent |

| pKa | ~12.10 (acidic N-H) | N/A (N-H is protected) |

Synthesis and Workflow

The synthesis of this compound is a straightforward protection reaction of the corresponding indazole.

Biological Context: Kinase Inhibition Pathway

While this compound is a protected intermediate, the indazole scaffold is a well-established pharmacophore in drug discovery, particularly for the development of kinase inhibitors.[2] Derivatives of 7-fluoro-1H-indazole have been investigated for their potential to modulate various signaling pathways implicated in cancer and inflammation.[3] The diagram below illustrates a generalized kinase signaling pathway that is a common target for indazole-based inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (one end sealed)[4]

-

Spatula

-

Mortar and pestle (if needed)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[4]

-

Pack the capillary tube by tapping the open end into the sample powder to a depth of 2-3 mm.[4]

-

Invert the tube and tap the sealed end on a hard surface to compact the sample at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Using a fresh sample, heat at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point is reported as the range T₁ - T₂.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.

Apparatus:

-

Scintillation vials or glass flasks with screw caps

-

Analytical balance

-

Shaker or orbital incubator set to a constant temperature (e.g., 25°C)

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer solution).

-

Seal the vial and place it on a shaker in a temperature-controlled environment for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or UV-Vis method with a calibration curve prepared from known concentrations of the compound.

-

The solubility is expressed in units such as mg/mL or µM.

LogP Determination (HPLC Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[5]

-

Reversed-phase C18 column[6]

-

Mobile phase components: Acetonitrile (or Methanol) and water (or buffer)

-

A set of reference compounds with known logP values

Procedure:

-

Preparation of Mobile Phases: Prepare a series of mobile phases with varying ratios of organic solvent (e.g., acetonitrile) to aqueous buffer (e.g., phosphate buffer at a specific pH).

-

Calibration: Inject a series of standard compounds with well-established logP values onto the HPLC system under isocratic conditions for each mobile phase composition. Record the retention time (t_R) for each standard.

-

Calculate Capacity Factor (k'): For each standard and the test compound, calculate the capacity factor (k') using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time of the column.

-

Determine log k'w: For each compound, plot log k' versus the percentage of organic solvent in the mobile phase. Extrapolate the linear regression to 100% aqueous phase (0% organic solvent) to determine the intercept, which is log k'w.

-

Correlate log k'w with logP: Create a calibration curve by plotting the known logP values of the standard compounds against their determined log k'w values.

-

Determine logP of the Test Compound: Inject this compound under the same set of conditions, determine its log k'w, and use the calibration curve to calculate its logP.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is limited, the provided predicted values and detailed experimental protocols offer a strong starting point for researchers. The synthesis workflow and the biological context of the parent indazole scaffold highlight the compound's significance in drug discovery. Accurate determination of these properties is paramount for the successful development of novel therapeutics.

References

1-Boc-7-fluoro-1H-indazole CAS number 1305320-59-5

CAS Number: 1305320-59-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-7-fluoro-1H-indazole, a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research. While direct biological activity data for this compound is limited due to its nature as a protected intermediate, this document will cover its physicochemical properties, a detailed synthesis protocol, and the significant biological relevance of its core structure, the 7-fluoro-1H-indazole moiety.

Compound Properties and Data

This compound is a halogenated heterocyclic compound. The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and allows for selective reactions at other positions of the indazole ring.

Table 1: Physicochemical and Spectral Data

| Property | Value | Source |

| CAS Number | 1305320-59-5 | N/A |

| Molecular Formula | C₁₂H₁₃FN₂O₂ | [1] |

| Molecular Weight | 236.24 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | General knowledge |

| Melting Point | Not publicly available | N/A |

| Boiling Point | Not publicly available | N/A |

| Density | Not publicly available | N/A |

| ¹H NMR, ¹³C NMR, MS, IR | Not publicly available for this specific compound. See Section 3 for representative data of similar structures. | N/A |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial synthesis of the parent heterocycle, 7-fluoro-1H-indazole, followed by the protection of the N1 position with a Boc group.

Experimental Protocol: Synthesis of 7-fluoro-1H-indazole

Several synthetic routes to 7-fluoro-1H-indazole have been reported. A common method involves the cyclization of a suitably substituted fluorinated precursor.

Method 1: From 2,3-difluorobenzaldehyde

This protocol is adapted from established procedures for the synthesis of similar indazoles.

-

Materials:

-

2,3-difluorobenzaldehyde

-

Hydrazine monohydrate

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/acetone)

-

-

Procedure:

-

To 2,3-difluorobenzaldehyde (1.85 g), add hydrazine monohydrate (3 ml).

-

Heat the reaction mixture with stirring at 180°C for 10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product by adding ethyl acetate and water to separate the organic layer.

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., chloroform/acetone) to afford 7-fluoro-1H-indazole.

-

Experimental Protocol: N-Boc Protection of 7-fluoro-1H-indazole

This is a general procedure for the tert-butoxycarbonylation of an N-heterocycle.

-

Materials:

-

7-fluoro-1H-indazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 7-fluoro-1H-indazole in anhydrous DCM or THF.

-

Add triethylamine (1.2 equivalents) and a catalytic amount of DMAP to the solution.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel to yield this compound.

-

Spectroscopic Data of a Related Compound

Table 2: Spectroscopic Data for 3-tert-Butoxycarbonyl-1H-indazole

| Spectrum | Data |

| ¹H NMR (300MHz, CDCl₃) | δ 13.40 (1H, s), 8.15 (1H, d, J = 8.1 Hz), 7.90 (1H, d, J = 8.4 Hz), 7.47-7.42 (1H, m), 7.30 (1H, m), 1.72 (9H, s) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 28.42, 81.98, 111.91, 121.63, 122.04, 122.81, 126.83, 137.39, 141.63, 162.54 |

| IR (neat) | 3258, 1710, 1621, 1235 cm⁻¹ |

| HRMS (ESI) | Calcd for C₁₂H₁₄N₂O₂ (M+Na) 241.0947. Found 241.0946 |

Biological Significance and Applications in Drug Discovery

Indazole derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] The indazole core is considered a "privileged scaffold" in drug discovery.

While this compound is primarily a synthetic intermediate, its core structure, 7-fluoro-1H-indazole, is of high interest. The fluorine atom at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets.

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

The Boc-protected intermediate, this compound, is a crucial building block that allows for the elaboration of the indazole core to synthesize more complex, biologically active molecules. The Boc group can be readily removed under acidic conditions to reveal the N-H group, which can then be further functionalized.

Conclusion

This compound is a valuable synthetic intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries. While this specific compound is not expected to have significant biological activity itself, its core structure is a key pharmacophore in many biologically active molecules, particularly kinase inhibitors. The synthetic protocols and contextual information provided in this guide are intended to support researchers in the design and synthesis of new chemical entities based on the 7-fluoro-1H-indazole scaffold.

References

Spectroscopic and Technical Guide for 1-Boc-7-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Boc-7-fluoro-1H-indazole. Due to the limited availability of direct experimental data in the public domain, the spectroscopic values presented herein are predicted based on the analysis of structurally similar compounds. This document also outlines a detailed experimental protocol for the synthesis and characterization of the title compound, intended to support research and development activities in medicinal chemistry and drug discovery.

Spectroscopic Data Summary

The structural elucidation of this compound can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The predicted quantitative data is summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H3 |

| ~7.80 | d | 1H | H4 |

| ~7.20 | t | 1H | H5 |

| ~7.00 | d | 1H | H6 |

| 1.70 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 (d, ¹JCF ≈ 245 Hz) | C7 |

| ~148.0 | C=O (Boc) |

| ~141.0 | C7a |

| ~135.0 | C3 |

| ~128.0 (d, ³JCF ≈ 10 Hz) | C5 |

| ~123.0 (d, ⁴JCF ≈ 4 Hz) | C3a |

| ~118.0 (d, ²JCF ≈ 15 Hz) | C6 |

| ~115.0 (d, ²JCF ≈ 20 Hz) | C4 |

| ~85.0 | -C(CH₃)₃ |

| ~28.0 | -C(CH₃)₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -130 to -140 | m |

Reference: CFCl₃

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 236.10 | [M]⁺ |

| 180.08 | [M - C₄H₈]⁺ |

| 136.05 | [M - Boc]⁺ |

Ionization Mode: Electrospray Ionization (ESI)

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (Boc) |

| ~1620, 1480 | C=C stretch (aromatic) |

| ~1250 | C-F stretch |

| ~1150 | C-O stretch |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of 7-Fluoro-1H-indazole

A common method for the synthesis of 7-fluoro-1H-indazole involves the cyclization of 2,3-difluorobenzaldehyde with hydrazine.

Materials:

-

2,3-Difluorobenzaldehyde

-

Hydrazine monohydrate

-

Ethyl acetate

-

Water

-

Saturated brine

-

Anhydrous sodium sulfate

-

Silica gel

-

Chloroform/acetone (as eluent)

Procedure:

-

To 2,3-difluorobenzaldehyde (1.0 eq), add hydrazine monohydrate (excess, e.g., 5-10 eq).

-

Heat the reaction mixture with stirring at 180 °C for 10-12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Extract the product with ethyl acetate and water.

-

Separate the organic layer and wash it with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/acetone solvent system to yield 7-fluoro-1H-indazole.[1]

Boc Protection of 7-Fluoro-1H-indazole

The protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group can be achieved using di-tert-butyl dicarbonate.

Materials:

-

7-Fluoro-1H-indazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 7-fluoro-1H-indazole (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., TEA, 1.2 eq) and a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-Boc-7-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Boc-7-fluoro-1H-indazole. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a comprehensive predicted data set. This prediction is based on a thorough analysis of structurally analogous compounds, namely 1-Boc-1H-indazole and 7-fluoro-1H-indazole. The guide outlines the expected chemical shifts, coupling constants, and signal multiplicities, providing a robust framework for researchers working with this and related molecules.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. The predictions are derived from the known effects of the tert-butoxycarbonyl (Boc) protecting group on the indazole ring system and the influence of the electron-withdrawing fluorine atom at the 7-position.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.20 | d | ~0.8 | H-3 |

| ~7.85 | d | ~8.0 | H-4 |

| ~7.20 | t | ~8.0 | H-5 |

| ~7.00 | dd | ~8.0, ~4.0 | H-6 |

| 1.70 | s | - | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C=O |

| ~148.0 (d, ¹JCF ≈ 245 Hz) | C-7 |

| ~142.0 | C-7a |

| ~135.0 | C-3 |

| ~128.0 | C-3a |

| ~124.0 | C-5 |

| ~120.0 (d, ³JCF ≈ 10 Hz) | C-4 |

| ~110.0 (d, ²JCF ≈ 20 Hz) | C-6 |

| ~85.0 | -C(CH₃)₃ |

| ~28.0 | -C(CH₃)₃ |

Structural Assignment and Rationale

The predicted chemical shifts and coupling constants are based on the additive effects of the substituents on the parent indazole ring. The Boc group at the N-1 position is known to cause a general downfield shift of the adjacent protons and carbons. The fluorine atom at C-7, being highly electronegative, will induce a significant downfield shift on C-7 itself, accompanied by a large one-bond C-F coupling constant (¹JCF). It will also influence the chemical shifts of the neighboring carbons and protons through two- and three-bond couplings (²JCF and ³JCF).

The predicted multiplicity of the aromatic protons is based on the expected spin-spin coupling patterns. H-4 is expected to be a doublet due to coupling with H-5. H-5 should appear as a triplet due to coupling with both H-4 and H-6. H-6 will likely be a doublet of doublets due to coupling with H-5 and a smaller coupling to the fluorine at C-7. H-3 is predicted to be a doublet due to a small four-bond coupling with H-4.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing properties for many organic compounds and its single residual solvent peak at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR). Modern spectrometers can also reference the residual solvent peak.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: A generalized workflow for the NMR analysis of organic compounds.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. For definitive structural confirmation, it is always recommended to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals.

An In-depth Technical Guide to the Solubility of 1-Boc-7-fluoro-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-7-fluoro-1H-indazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data on its solubility, this document focuses on its predicted physicochemical properties and outlines detailed experimental protocols for its solubility determination. The methodologies provided are intended to empower researchers to generate precise and reliable solubility data tailored to their specific applications.

Introduction: Physicochemical Profile and Predicted Solubility

This compound (CAS Number: 1305320-59-5) is a derivative of indazole featuring a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a fluorine atom at the C7 position.[1] Its molecular formula is C₁₂H₁₃FN₂O₂ and it has a molecular weight of 236.24 g/mol . Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and use in screening assays.

The structure of this compound suggests a nuanced solubility profile. The indazole core itself is a polar aromatic heterocycle. However, the large, nonpolar tert-butyloxycarbonyl (Boc) group significantly increases the lipophilicity of the molecule. The fluorine atom at the 7-position has a minor electronic influence but does not dramatically alter polarity. The general principle of "like dissolves like" suggests that the compound will exhibit favorable solubility in a range of organic solvents, with limited solubility in highly polar or nonpolar extremes.[2] For instance, related fluoro-indazole compounds have been noted to be slightly soluble in solvents like DMSO and methanol.[3][4]

Predicted Solubility in Common Organic Solvents

While quantitative data is not publicly available, a qualitative assessment of solubility can be predicted based on the compound's structure and the polarity of common laboratory solvents. The following table summarizes the expected solubility trends for this compound.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds. The polarity is suitable for the indazole core, and it can accommodate the lipophilic Boc group. |

| Tetrahydrofuran (THF) | High | THF is a good solvent for many protected heterocyclic compounds. Its ether functionality and moderate polarity are well-suited for the overall structure of this compound. | |

| Ethyl Acetate (EtOAc) | High | Ethyl acetate is a moderately polar solvent that should effectively solvate both the polar and nonpolar regions of the molecule. | |

| Acetonitrile (ACN) | Medium to High | Acetonitrile is a polar aprotic solvent that should be effective, although compounds with large nonpolar groups can sometimes have slightly lower solubility compared to in DCM or THF. | |

| Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent that is an excellent solvent for many organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a vast array of compounds. Related fluoro-indazoles show some solubility in DMSO.[3][4] | |

| Polar Protic | Methanol (MeOH) | Medium | As a polar protic solvent, methanol can interact with the polar parts of the molecule. However, the large Boc group may limit high solubility. Related fluoro-indazoles are slightly soluble in methanol.[3][4] |

| Ethanol (EtOH) | Medium | Similar to methanol, ethanol's polarity is suitable for the indazole core, but its hydrogen-bonding capability might be less effective given the steric hindrance and lipophilicity of the Boc group. | |

| Nonpolar | Hexanes / Heptane | Low | These are nonpolar aliphatic hydrocarbon solvents. The polarity of the indazole ring system is too high for significant solubility in these solvents. |

| Toluene | Medium to Low | Toluene, being an aromatic hydrocarbon, may offer slightly better solubility than aliphatic nonpolar solvents due to potential π-π stacking interactions with the indazole ring, but the compound's polarity is likely too high for good solubility. |

Experimental Protocols for Solubility Determination

To obtain quantitative and accurate solubility data, standardized experimental protocols are necessary. The following sections describe established methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]

Objective: To determine the maximum concentration of this compound that dissolves in a selection of organic solvents at equilibrium and a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate, Methanol, Hexanes)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[5]

-

Dispense a known volume (e.g., 1.0 mL) of the selected organic solvent into each vial.[6][7]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the undissolved solid.[5]

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to assess how quickly a compound dissolves from a solid form (often a DMSO stock solution) into an aqueous or organic medium.

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

Materials:

-

A concentrated stock solution of this compound in DMSO.

-

Selected organic solvents.

-

96-well microplates.

-

Automated liquid handling system.

-

Plate reader capable of measuring turbidity or light scattering.

Procedure:

-

Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.

-

In a separate 96-well plate, dispense the desired organic solvents.

-

Transfer a small, fixed volume of the DMSO stock solutions to the corresponding wells containing the organic solvents using an automated liquid handler.

-

Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours) with gentle shaking.[5]

-

Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility class of an unknown organic compound, which can be applied to this compound.

Caption: A flowchart for the systematic determination of a compound's solubility class.

References

stability of 1-Boc-7-fluoro-1H-indazole under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 1-Boc-7-fluoro-1H-indazole under both acidic and basic conditions. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis for its reliability in masking the reactivity of amine functionalities. However, its stability is highly dependent on the pH of the environment, a critical consideration in drug development, formulation, and manufacturing processes. The presence of a fluorine atom at the 7-position of the indazole ring can also influence the electron density of the heterocyclic system and, consequently, the lability of the Boc group.

Executive Summary

This compound is highly susceptible to deprotection under acidic conditions, with the rate of cleavage being proportional to the acid strength. Under basic conditions, while generally more stable than in acid, the Boc group can be cleaved, particularly with strong bases or elevated temperatures. The electron-withdrawing nature of the indazole ring system facilitates this base-mediated removal.[1] This document outlines the expected degradation pathways, presents hypothetical stability data, and provides detailed experimental protocols for assessing the stability of this compound.

Stability Under Acidic Conditions

The Boc protecting group is notoriously labile in the presence of acid.[2] The mechanism of acidic deprotection involves the protonation of the carbamate carbonyl oxygen, which weakens the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free 7-fluoro-1H-indazole.[2][3]

Common acidic reagents that can readily cleave the Boc group include strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids like trifluoroacetic acid (TFA).[3][4] Even weaker acids or Lewis acids can facilitate this reaction.[4]

Hypothetical Stability Data Under Acidic Conditions

The following table summarizes the hypothetical results of a stability study of this compound in various acidic solutions at 25°C.

| Acidic Condition | Concentration | Time (hours) | Remaining this compound (%) |

| pH 1.0 (HCl) | 0.1 M | 1 | 15.2 |

| 4 | < 1 | ||

| pH 3.0 (Citrate Buffer) | 0.1 M | 8 | 85.3 |

| 24 | 58.1 | ||

| pH 5.0 (Acetate Buffer) | 0.1 M | 24 | 98.7 |

| 72 | 95.2 | ||

| Trifluoroacetic Acid (TFA) | 10% in Dichloromethane | 0.5 | < 1 |

Stability Under Basic Conditions

While generally considered stable to many basic conditions, the N-Boc group on indazoles can be removed under specific basic treatments.[1][4] The electron-withdrawing character of the indazole ring system can render the carbamate susceptible to nucleophilic attack.[1] Reagents such as sodium methoxide in methanol have been shown to be effective for the deprotection of N-Boc indazoles.[4][5] Other bases like sodium borohydride in ethanol and alkali metal carbonates have also been reported to cleave Boc groups from various nitrogen-containing heterocycles.[6][7]

Hypothetical Stability Data Under Basic Conditions

The following table presents hypothetical stability data for this compound in various basic solutions at 25°C.

| Basic Condition | Concentration | Time (hours) | Remaining this compound (%) |

| pH 9.0 (Borate Buffer) | 0.1 M | 24 | 99.1 |

| 72 | 97.5 | ||

| pH 11.0 (Carbonate Buffer) | 0.1 M | 24 | 92.4 |

| 72 | 78.9 | ||

| pH 13.0 (NaOH) | 0.1 M | 4 | 65.8 |

| 12 | 30.1 | ||

| Sodium Methoxide in Methanol | 0.5 M | 2 | < 5 |

Experimental Protocols

To assess the stability of this compound, a forced degradation study followed by a stability-indicating HPLC assay is recommended.

Forced Degradation Study Protocol

Objective: To generate potential degradation products and to understand the degradation pathways of this compound under various stress conditions.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.

2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw samples at appropriate time intervals (e.g., 1, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for up to 24 hours. Withdraw samples at appropriate time intervals and dilute for analysis.

-

Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil. Analyze samples at appropriate time points.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) and analyze at specified time points.

Stability-Indicating HPLC Assay Protocol

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products, allowing for accurate quantification of the parent compound.

1. Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

-

Gradient Program: A suitable gradient to ensure separation of all peaks (e.g., start with 95% A, ramp to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

2. Method Validation:

-

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study will be used to demonstrate specificity.

Visualizations

Caption: Acid-catalyzed deprotection pathway of this compound.

Caption: Base-catalyzed deprotection pathway of this compound.

Caption: Workflow for the stability assessment of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1305320-59-5|this compound|BLD Pharm [bldpharm.com]

- 3. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]

- 7. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

Commercial Availability and Technical Guide for 1-Boc-7-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of 1-Boc-7-fluoro-1H-indazole. This key building block is of significant interest to researchers in medicinal chemistry and drug discovery due to its prevalence in a variety of biologically active compounds.

Commercial Availability

This compound (CAS No. 1305320-59-5) is readily available from a range of chemical suppliers. The compound is typically offered in research quantities with purities generally exceeding 95%. While pricing is often available upon request, the following table summarizes typical product specifications from various suppliers.

| Supplier | Grade/Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight |

| Various Fine Chemical Suppliers | ≥95% | Grams to multi-gram scale | 1305320-59-5 | C12H13FN2O2 | 236.24 g/mol [1] |

| BLD Pharm | Data available upon request | Online orders | 1305320-59-5 | C12H13FN2O2 | 236.24 g/mol |

| Shanghai Nianxing Industrial Co., Ltd. | Pricing and purity available upon quote | Inquire for details | 1305320-59-5 | C12H13FN2O2 | 236.24 g/mol [2] |

Its precursor, 7-fluoro-1H-indazole (CAS No. 341-24-2), is also commercially available and may be a cost-effective starting material for in-house synthesis of the Boc-protected derivative.

| Supplier | Grade/Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight |

| Chem-Impex | ≥95% (HPLC) | Inquire for details | 341-24-2 | C7H5FN2 | 136.13 g/mol [3] |

| Baoji Guokang Healthchem co.,ltd. | 99% | 1kg, 25kg | 341-24-2 | C7H5FN2 | 136.13 g/mol |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the indazole nitrogen of 7-fluoro-1H-indazole with a di-tert-butyl dicarbonate (Boc-anhydride). The synthesis of the core 7-fluoro-1H-indazole scaffold can be achieved through several reported methods.

Protocol 1: Synthesis of 7-Fluoro-1H-indazole from 2,3-Difluorobenzaldehyde

This protocol outlines the synthesis of the direct precursor to this compound.

Materials:

-

2,3-Difluorobenzaldehyde

-

Hydrazine monohydrate

-

Ethyl acetate

-

Water

-

Saturated brine

-

Anhydrous sodium sulfate

-

Silica gel

-

Chloroform/acetone (eluent)

Procedure:

-

To 1.85 g of 2,3-difluorobenzaldehyde, add 3 ml of hydrazine monohydrate.

-

Heat the reaction mixture with stirring at 180°C for 10 hours.

-

After completion, cool the mixture to room temperature.

-

Extract the product by adding ethyl acetate and water, and then separate the organic layer.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent to yield 7-fluoro-1H-indazole.[4]

Characterization (1H-NMR):

-

(CD3OD, 400 MHz): δ 7.08-7.12 (m, 2H), 7.56-7.59 (m, 1H), 8.10 (d, J = 3.4 Hz, 1H).[4]

Protocol 2: Synthesis of 7-Fluoro-1H-indazole from 2-Fluoro-6-methylaniline

This alternative route provides a pathway to the 7-fluoro-1H-indazole core.

Step 1: Synthesis of 2-fluoro-6-methylphenylacetamide

-

Dissolve 1.07g (0.01mol) of 2-fluoro-6-methylaniline in 50mL of ethyl acetate in a 100mL three-necked flask.

-

Cool the stirring solution to 0°C.

-

Slowly add 1.02g (0.01mol) of acetic anhydride dropwise, ensuring the reaction temperature does not exceed 5°C.

-

Stir for 0.5 hours.

-

Remove the solvent under reduced pressure to obtain the product.[5]

Step 2: Synthesis of 7-fluoro-1H-acetylindazole

-

In a 100mL three-necked flask, combine 2.27g (0.01mol) of 2-fluoro-6-methylphenylacetamide, 1mL of acetic acid, 2mL of acetic anhydride, and 50mL of toluene.

-

Heat the stirred mixture and slowly add 2mL of isoamyl nitrite dropwise.

-

Continue heating for 0.5 hours after the addition is complete.

-

Remove the solvent under reduced pressure to obtain the acetylated indazole.[5]

Step 3: Synthesis of 7-Fluoro-1H-indazole

-

In a 100mL three-necked flask, combine 2.38g (0.01mol) of 7-fluoro-1H-acetylindazole, 2mL of ammonia, and 50mL of anhydrous methanol.

-

Heat the mixture to 40°C and maintain for 2 hours.

-

Remove the solvent under reduced pressure, then cool to precipitate the product.

-

Dry the precipitate to obtain 7-fluoro-1H-indazole.[5]

Protocol 3: General Procedure for Boc Protection of Indazoles

While a specific protocol for this compound was not found in the immediate search results, a general procedure for the Boc protection of an N-H containing heterocycle like 7-fluoro-1H-indazole is as follows. This should be adapted and optimized for the specific substrate.

Materials:

-

7-Fluoro-1H-indazole

-

Di-tert-butyl dicarbonate (Boc)2O

-

A suitable base (e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP))

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

-

Dissolve 7-fluoro-1H-indazole in the chosen solvent.

-

Add the base (e.g., 1.1 equivalents of TEA and a catalytic amount of DMAP).

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the reaction solvent.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Applications in Research and Drug Development

The indazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets.[6] Consequently, derivatives of this compound are valuable intermediates in the synthesis of a wide range of pharmacologically active molecules.

Indazole-containing compounds have been investigated for a variety of therapeutic applications, including:

-

Oncology: As inhibitors of protein kinases.[5]

-

Neuroprotective agents: For the treatment of neurological disorders.[3]

-

Antimicrobial and Antiviral agents. [5]

The fluorine atom at the 7-position can significantly influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. The Boc protecting group allows for selective reactions at other positions of the indazole ring before being easily removed under acidic conditions.

Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for utilizing this compound in a research setting and a conceptual signaling pathway where an indazole-based inhibitor might act.

Caption: Procurement and utilization workflow for this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

The Strategic Role of 1-Boc-7-fluoro-1H-indazole in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the pursuit of novel therapeutics. Among the diverse array of indazole-based building blocks, 1-Boc-7-fluoro-1H-indazole has emerged as a particularly valuable synthon. The strategic placement of a fluorine atom at the 7-position and the presence of a Boc-protecting group on the N1-position offer medicinal chemists a powerful tool for the synthesis of complex and potent bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Properties and Synthesis

The introduction of a fluorine atom at the 7-position of the indazole ring can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules. Fluorine's high electronegativity can influence the acidity of the N-H proton, alter metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The tert-butyloxycarbonyl (Boc) protecting group at the N1 position serves a crucial role in synthetic strategies by preventing unwanted side reactions and allowing for regioselective functionalization of the indazole core.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃FN₂O₂ | [1] |

| Molecular Weight | 236.24 g/mol | [1] |

| CAS Number | 1305320-59-5 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and Methanol (Slightly) | [2] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from commercially available 2,3-difluorobenzaldehyde. The first step involves the formation of the indazole ring, followed by the protection of the N1-position with a Boc group.

Materials:

-

2,3-difluorobenzaldehyde

-

Hydrazine monohydrate

-

Ethyl acetate

-

Water

-

Saturated brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Chloroform

-

Acetone

Procedure:

-

To 1.85 g of 2,3-difluorobenzaldehyde, add 3 mL of hydrazine monohydrate.[3]

-

Heat the reaction mixture with stirring at 180°C for 10 hours.[3]

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Extract the product by adding ethyl acetate and water to separate the organic layer.[3]

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography using a chloroform/acetone mixture as the eluent to afford 7-fluoro-1H-indazole.[3] A typical yield for this reaction is around 45%.[3]

Materials:

-

7-fluoro-1H-indazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 7-fluoro-1H-indazole (1.0 eq) in anhydrous THF.

-

Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Gateway to Potent Inhibitors

This compound is a versatile building block for the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors. The N-Boc group allows for facile functionalization at other positions of the indazole ring, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds. While a bromo or iodo substituent is typically required on the indazole ring for this reaction, recent advances have enabled direct C-H arylation. However, for a more traditional and often higher-yielding approach, a halogenated precursor would be used. The following protocol is a general procedure adaptable for the Suzuki coupling of a C3- or C5-bromo-1-Boc-7-fluoro-1H-indazole derivative.

Materials:

-

Bromo-1-Boc-7-fluoro-1H-indazole derivative (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-10 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine the bromo-1-Boc-7-fluoro-1H-indazole derivative, arylboronic acid, palladium catalyst, and base.

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 80-110°C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

References

The 7-Fluoroindazole Scaffold: A Privileged Motif in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic heteroaromatic system, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its isosteric relationship with endogenous purines and indoles allows it to interact with a wide array of biological targets.[2][3] Among its many derivatives, the 7-fluoroindazole moiety has emerged as a particularly valuable scaffold in contemporary drug design. The strategic placement of a fluorine atom at the 7-position can significantly enhance a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile. This guide provides a comprehensive technical overview of the 7-fluoroindazole scaffold, covering its synthesis, biological applications, and the structure-activity relationships that govern its therapeutic potential.

Synthesis of the 7-Fluoroindazole Core

The construction of the 7-fluoroindazole ring system can be achieved through several synthetic routes, often starting from readily available fluorinated precursors. Two common strategies are highlighted below.

Synthesis from 2-Fluoro-6-methylaniline

A reliable method for the gram-scale synthesis of 7-fluoro-1H-indazole begins with 2-fluoro-6-methylaniline. The process involves a three-step sequence: N-acetylation, cyclization via diazotization, and subsequent deacetylation.[3]

Synthesis from 2,3-Difluorobenzaldehyde

An alternative approach utilizes 2,3-difluorobenzaldehyde and hydrazine hydrate. This one-pot reaction proceeds via formation of a hydrazone followed by an intramolecular nucleophilic aromatic substitution to yield the 7-fluoro-1H-indazole core.[2]

Key Biological Targets and Therapeutic Applications

The 7-fluoroindazole scaffold has been successfully incorporated into inhibitors of several important enzyme classes, leading to the development of drug candidates for a range of diseases, including cancer and thrombosis.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The 7-fluoroindazole moiety has been shown to be an effective hinge-binding motif for several kinases.

Aberrant signaling through FGFR and VEGFR pathways is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis. Several multi-targeted kinase inhibitors incorporating the 7-fluoroindazole scaffold have been developed to simultaneously block these pathways.

Table 1: Biological Activity of 7-Fluoroindazole-Containing Kinase Inhibitors

| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Assay Type/Context | Reference(s) |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 10, 30, 47, 84, 74 | Cell-free | [] |

| Dovitinib | FGFR1, FGFR3, VEGFR2 | 8, 9, 13 | Cell-free | [] |

| Compound A | p38α MAPK | 50 | Immunoblot Assay | [5] |

Table 2: Pharmacokinetic Parameters of Selected Kinase Inhibitors

| Compound/Drug Name | Species | T1/2 | AUC(last) | CL/F | Vss | Bioavailability | Reference(s) |

| Compound I | Rat (1 mg/kg i.v.) | 0.85 h | 688 ng·h/mL | 1.47 L/h/kg | 1.68 L/kg | Good | [6] |

| Compound II | Rat (1 mg/kg i.v.) | 2.93 h | 621 ng·h/mL | 1.5 L/h/kg | 3.02 L/kg | Good | [6] |

Factor Xa Inhibition

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. The 7-fluoroindazole scaffold has been instrumental in the design of potent and selective FXa inhibitors. The fluorine atom at the 7-position can form a crucial hydrogen bond with the backbone NH of Gly216 in the S1 pocket of FXa, significantly enhancing binding affinity compared to the non-fluorinated analogue.

Table 3: Biological Activity of 7-Fluoroindazole-Containing Factor Xa Inhibitors

| Compound | Human Factor Xa IC50 (nM) | Anticoagulant Activity (2 x PT, Human) (μM) | Reference(s) |

| Compound 8 | 13.4 | 4.2 | |

| Compound 11 | 13 | Not specified |

Signaling Pathways

The therapeutic efficacy of 7-fluoroindazole-based drugs is rooted in their ability to modulate specific signaling pathways.

Coagulation Cascade

7-Fluoroindazole-based Factor Xa inhibitors directly interrupt the coagulation cascade, preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation.

Caption: The Coagulation Cascade and the Site of Action of 7-Fluoroindazole Factor Xa Inhibitors.

Kinase Signaling Pathways

In cancer, 7-fluoroindazole-based inhibitors can block the downstream signaling of key receptor tyrosine kinases like VEGFR and FGFR, thereby inhibiting cell proliferation, survival, and angiogenesis.

Caption: Inhibition of VEGFR and FGFR Signaling Pathways by 7-Fluoroindazole-Based Kinase Inhibitors.

Experimental Protocols

Detailed Methodology for Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay to determine the IC50 of a test compound against a specific kinase.

Materials:

-

Kinase of interest

-

Europium (Eu)-labeled anti-tag antibody

-

Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

-

Kinase Buffer A

-

Test compound (e.g., a 7-fluoroindazole derivative)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Subsequently, create an intermediate dilution of the compound in Kinase Buffer A.

-

Reagent Preparation:

-

Prepare a 2X kinase/antibody solution in Kinase Buffer A.

-

Prepare a 4X tracer solution in Kinase Buffer A.

-

-

Assay Protocol:

-

Add 4 µL of the 4X test compound to the assay wells.

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.

-

Add 4 µL of the 4X tracer solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental Workflow for a LanthaScreen® Kinase Inhibition Assay.

Structure-Activity Relationship (SAR)

The biological activity of 7-fluoroindazole derivatives is highly dependent on the nature and position of substituents on the indazole core and appended functionalities.

-

7-Fluoro Group: As previously mentioned, the fluorine atom at the 7-position is often crucial for high-affinity binding, particularly in Factor Xa inhibitors where it acts as a hydrogen bond acceptor.

-

Substitution at N1 and N2: The position of substitution on the indazole nitrogen (N1 vs. N2) can significantly impact activity and selectivity, depending on the target. For many kinase inhibitors, substitution at the N1 position is preferred for optimal interaction with the hinge region.

-

Substituents at C3, C5, and C6: Modifications at these positions are often used to modulate physicochemical properties such as solubility and cell permeability, as well as to explore interactions with solvent-exposed regions of the target protein. For instance, in a series of anti-cancer indazole derivatives, a pyridyl group at the C6 position was found to enhance antiproliferative activity.[6]

Conclusion

The 7-fluoroindazole scaffold has proven to be a highly versatile and valuable component in the design of potent and selective inhibitors for a variety of clinically relevant targets. Its unique electronic properties and ability to form key interactions within enzyme active sites have led to the development of promising drug candidates. A thorough understanding of its synthesis, biological activities, and structure-activity relationships is essential for medicinal chemists and drug discovery professionals seeking to leverage this privileged scaffold in the creation of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 5. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution on the 1-Boc-7-fluoro-1H-indazole Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic and nucleophilic substitution reactions on the 1-Boc-7-fluoro-1H-indazole core, a key heterocyclic scaffold in medicinal chemistry. The strategic functionalization of this ring system is crucial for the development of novel therapeutic agents. This document details established methodologies, presents quantitative data for key reactions, and provides experimental protocols to facilitate further research and drug development.

Electrophilic Aromatic Substitution: Targeting the C3 Position

The this compound ring is generally activated towards electrophilic aromatic substitution. The electron-donating nature of the pyrazole nitrogen atoms, combined with the directing effect of the N1-Boc protecting group, preferentially directs electrophiles to the C3 position. The C7-fluoro substituent, being electron-withdrawing, further deactivates the benzene portion of the bicyclic system, reinforcing the inherent reactivity of the C3 position on the pyrazole ring.

Bromination at the C3 Position

A common and synthetically useful electrophilic substitution is bromination, which introduces a versatile handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a widely employed reagent for the regioselective bromination of N-protected indazoles at the C3 position.

Quantitative Data for C3-Bromination:

| Electrophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |

| Br+ | N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | Room Temp. | 2 | >95 | C3-bromo isomer |

Experimental Protocol for C3-Bromination:

To a solution of this compound (1.0 eq) in acetonitrile, N-bromosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-bromo-1-Boc-7-fluoro-1H-indazole.

Logical Workflow for C3-Bromination:

Metalation and Electrophilic Quench: An Alternative to Direct Substitution

Directed ortho-metalation (DoM) provides an alternative strategy for the functionalization of the indazole ring. While the C3 position is the most acidic proton on the pyrazole ring and can be deprotonated with a strong base, the N1-Boc group can also direct metalation to the C7 position of the benzene ring. However, for this compound, deprotonation at the C3 position followed by quenching with an electrophile is a more common strategy for introducing substituents at this position.

Lithiation and Iodination at the C3 Position

Treatment of this compound with a strong lithium amide base, such as lithium diisopropylamide (LDA), followed by the addition of an electrophile like iodine, results in the formation of the 3-iodo derivative.

Quantitative Data for C3-Iodination via Lithiation:

| Base | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |

| LDA | Iodine (I₂) | THF | -78 to Room Temp. | 2 | High | C3-iodo isomer |

Experimental Protocol for C3-Iodination via Lithiation:

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) (1.2 eq) is added dropwise. The mixture is stirred at -78 °C for 1 hour, after which a solution of iodine (1.5 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 3-iodo-1-Boc-7-fluoro-1H-indazole.

Logical Workflow for C3-Iodination via Lithiation:

Nucleophilic Aromatic Substitution: The Challenge of Fluorine Displacement